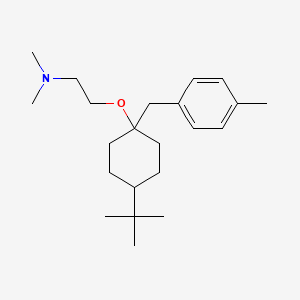
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines a cyclohexyl group, a tert-butyl group, and a dimethylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine typically involves multiple steps, including the formation of the cyclohexyl core, the introduction of the tert-butyl and 4-methylbenzyl groups, and the final attachment of the dimethylethanamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Wirkmechanismus
The mechanism of action of 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling or metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine include other cyclohexyl derivatives, tert-butyl-containing compounds, and dimethylethanamine analogs. Examples include:
- Cyclohexylamine
- tert-Butylbenzene
- N,N-Dimethylethanolamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement
Eigenschaften
Molekularformel |
C22H37NO |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[4-tert-butyl-1-[(4-methylphenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H37NO/c1-18-7-9-19(10-8-18)17-22(24-16-15-23(5)6)13-11-20(12-14-22)21(2,3)4/h7-10,20H,11-17H2,1-6H3 |
InChI-Schlüssel |
CFWGNVBFLHVDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2(CCC(CC2)C(C)(C)C)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


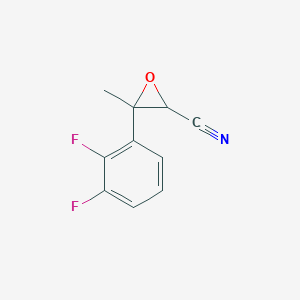
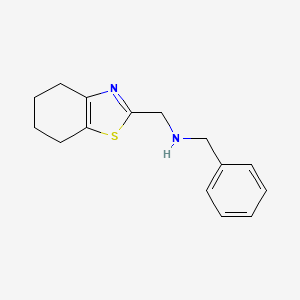

![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
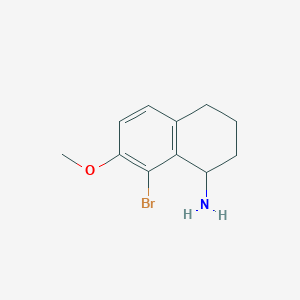
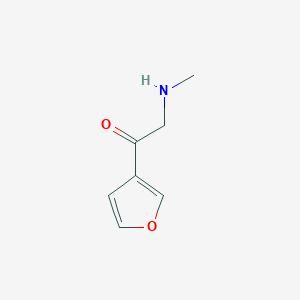
![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
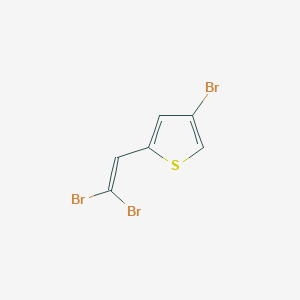
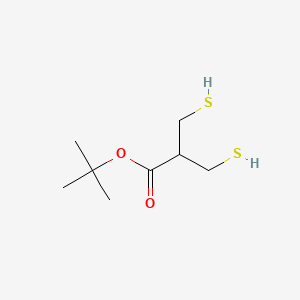
methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
